![molecular formula C15H15NO4S B2591893 N-(3-acetylphenyl)-4-methoxybenzenesulfonamide CAS No. 76883-67-5](/img/structure/B2591893.png)
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
“N-(3-acetylphenyl)-4-methoxybenzenesulfonamide” is a chemical compound with the linear formula C15H15NO3S . It has a molecular weight of 289.356 .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)-4-methoxybenzenesulfonamide” is characterized by the presence of an acetylphenyl group and a methoxybenzenesulfonamide group . The compound does not form H-bonds with respective target proteins. The carbon atoms in the components play an active role in polar and hydrophobic interactions .Scientific Research Applications
Synthesis and Structural Characterizations
Synthesis and Evaluation for Anticholinesterase and Antioxidant Activities
A study conducted by Mphahlele et al. (2021) involved the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effects. These compounds, including derivatives of the N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, were analyzed using spectroscopic techniques and molecular docking to determine their interactions at a molecular level, predicting their absorption, distribution, metabolism, and excretion properties (Mphahlele, Gildenhuys, & Zamisa, 2021).
Electrochemical and Spectroelectrochemical Properties
Kantekin et al. (2015) reported on the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, including derivatives of N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide. These compounds showed potential for electrochemical applications, with the study detailing their redox behaviors and proposing ligand-based redox processes (Kantekin et al., 2015).
Biological Activities
Enzyme Inhibitory Activities
Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, aiming to evaluate their effects on acetylcholinesterase. The study found significant inhibitory activities, suggesting the potential therapeutic application for Alzheimer’s disease. Derivatives like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide demonstrated comparably high acetylcholinesterase inhibitory activity, highlighting the potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide derivatives in this domain (Abbasi et al., 2018).
Antitumor Activities
Research by Owa et al. (2002) evaluated sulfonamide-focused libraries for antitumor activities, identifying compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide as potent cell cycle inhibitors. These compounds showed promise in clinical trials, offering insight into the antitumor potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide derivatives (Owa et al., 2002).
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWSGCCJXQABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide |
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